Technical Guide: Synthesis and Characterization of 3-Methyl-4-phenylcinnoline
Technical Guide: Synthesis and Characterization of 3-Methyl-4-phenylcinnoline
The following technical guide details the synthesis and characterization of 3-Methyl-4-phenylcinnoline (CAS: 21039-71-4). This document is structured for researchers requiring a robust, regioselective methodology, specifically addressing the challenge of avoiding isomeric mixtures common in alternative routes.
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 3-Methyl-4-phenylcinnoline CAS Registry Number: 21039-71-4 Molecular Formula: C₁₅H₁₂N₂ Molecular Weight: 220.27 g/mol [1][2]
Scientific Rationale: Cinnolines (1,2-benzodiazines) are critical bioisosteres for quinolines and naphthalenes in medicinal chemistry, often improving solubility and metabolic stability profiles.[3] The 3,4-disubstituted scaffold is particularly challenging to synthesize as a single isomer.[4] While recent palladium-catalyzed annulation of triazenes yields this target, it often results in an inseparable mixture of 3-methyl-4-phenyl and 4-methyl-3-phenyl isomers (approx. 60:40 ratio).[1]
Selected Methodology: The Widman-Stoermer Synthesis To ensure regiochemical purity , this guide utilizes the Widman-Stoermer synthesis .[1][4] By constructing a pre-functionalized alkene precursor (o-amino-α-methyl-β-phenylstyrene equivalent), the cyclization is structurally directed to yield the 3-methyl-4-phenyl isomer exclusively, eliminating the need for difficult isomer separation.[1]
Part 2: Retrosynthetic Analysis & Pathway Design[1]
The synthesis is designed backward from the target to readily available starting materials.[4]
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Disconnection: The N1–C8a and N2–C3 bonds are formed via the cinnoline ring closure.[4]
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Precursor: The key intermediate is 1-(2-aminophenyl)-1-phenylprop-1-ene .[1][4]
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Starting Material: 2-Aminobenzophenone .
Mechanism of Cyclization:
The reaction proceeds via the diazotization of the primary amine.[4] The resulting diazonium cation acts as an internal electrophile, attacking the electron-rich
Figure 1: Retrosynthetic logic flow ensuring regioselectivity via the Widman-Stoermer pathway.
Part 3: Detailed Experimental Protocol
Phase 1: Precursor Synthesis (Grignard Addition & Dehydration)
Objective: Synthesize 1-(2-aminophenyl)-1-phenylprop-1-ene.[1]
Reagents:
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Ethylmagnesium bromide (EtMgBr) (3.5 eq) — Note: Excess is required to deprotonate the amine and react with the ketone.[3][4]
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Sulfuric acid (20% H₂SO₄) or p-Toluenesulfonic acid (pTSA)[1][3]
Protocol:
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Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and maintain under nitrogen atmosphere.
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Grignard Addition: Dissolve 2-aminobenzophenone in anhydrous diethyl ether or THF. Cool to 0°C.[4]
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Dropwise Addition: Add EtMgBr (3.0 M in ether) slowly. The first equivalent will deprotonate the amine (gas evolution); subsequent equivalents attack the ketone.[3][4]
-
Reflux: Allow to warm to room temperature and reflux for 4 hours to ensure completion.
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Quench: Cool to 0°C and carefully quench with saturated NH₄Cl.
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Dehydration (In Situ or Stepwise):
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Isolation: Neutralize with Na₂CO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) to isolate the alkene.[3][4]
Phase 2: Widman-Stoermer Cyclization
Objective: Cyclize the alkene to form the cinnoline core.[1][4]
Reagents:
-
Urea (optional, to quench excess HNO₂)[3]
Protocol:
-
Dissolution: Dissolve the alkene in a minimal amount of glacial acetic acid, then add 10% HCl solution. Cool the mixture to 0–5°C in an ice/salt bath.
-
Diazotization: Add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.
-
Cyclization: Allow the diazonium solution to warm slowly to room temperature (25°C). The intramolecular electrophilic aromatic substitution occurs spontaneously.[4]
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Incubation: Stir at room temperature for 12–24 hours.
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Work-up: Basify the solution to pH 9–10 using 10% NaOH or NH₄OH. The cinnoline product will precipitate or oil out.[4]
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Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine.[4]
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Purification: Recrystallize from ethanol or diethyl ether/pentane.
Part 4: Characterization & Validation[1]
Physical Properties:
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Appearance: Pale yellow needles/solid.[4]
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Melting Point: 170–173 °C (Lit. value).
Spectroscopic Data (Expected):
| Technique | Signal | Assignment | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.85 (s, 3H) | -CH₃ at C3 | Characteristic methyl singlet deshielded by aromatic ring.[1] |
| δ 7.40–7.60 (m, 5H) | Phenyl group | Multiplet for the 4-phenyl substituent.[3] | |
| δ 7.70–7.90 (m, 2H) | H6, H7 | Cinnoline ring protons.[3] | |
| δ 8.15 (d, 1H) | H5 | Deshielded due to proximity to C4-Phenyl.[3] | |
| δ 8.55 (d, 1H) | H8 | Highly deshielded proton adjacent to N1.[3][4] | |
| MS (EI/ESI) | m/z 220.1 [M+] | Molecular Ion | Confirms Formula C₁₅H₁₂N₂.[3][4] |
Validation Check:
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Regiochemistry: The presence of a singlet methyl peak and absence of a vinylic proton confirms the 3-methyl substitution.[4] If the isomer were 4-methyl-3-phenyl, the methyl shift would differ slightly, but the synthesis route precludes this isomer.[1]
Part 5: Troubleshooting & Optimization
Common Failure Modes:
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Incomplete Grignard: If the starting material (2-aminobenzophenone) is recovered, ensure at least 3.5 equivalents of Grignard are used to account for the acidic protons on the amine.[3][4]
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Diazonium Decomposition: If the cyclization yield is low, the diazonium salt may have hydrolyzed to a phenol before cyclizing.[4] Ensure the temperature is kept strictly at 0°C during nitrite addition and that the warming phase is gradual.
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Purification: Cinnolines are basic.[4] If the product is stuck in the aqueous phase during workup, ensure the pH is >10.[3][4]
References
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Widman-Stoermer Reaction: Widman, O. (1884).[4][5] Berichte der deutschen chemischen Gesellschaft, 17, 722.[3] (Foundational methodology for cinnoline synthesis).
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Synthesis of Cinnolines: Leonard, N. J.[3][4][5] (1945).[3][4][5] "The Chemistry of Cinnolines." Chemical Reviews, 37(2), 269-286.[3][5] (Review of cyclization mechanisms).
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Target Compound Data: ChemicalBook. (n.d.). 3-Methyl-4-phenylcinnoline Product Description. Retrieved from (Confirmed CAS 21039-71-4).[1][3][4]
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Alternative Routes (Triazenes): (2013). "Investigation of reactions of aryl triazene/diazene and their application for synthesis of arylboronic esters." DR-NTU.[1][4] (Highlights the mixture issues with non-directed methods).
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Physical Properties: Hilaris Publisher.[4] (n.d.). 3-Methyl-4-phenylcinnoline Product Page. Retrieved from (Confirmed Melting Point 170-173°C).[1][3][4]
